4-Methyl-1,3-thiazole-2-sulfonyl fluoride
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Overview
Description
4-Methyl-1,3-thiazole-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H4FNO2S2 and a molecular weight of 181.21 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
The synthesis of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride typically involves the reaction of 4-methylthiazole with sulfonyl fluoride reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but common methods include:
Reaction with Sulfonyl Chlorides: 4-Methylthiazole can be reacted with sulfonyl chlorides in the presence of a base to form the sulfonyl fluoride derivative.
Fluorination Reactions: Direct fluorination of 4-methylthiazole-2-sulfonyl chloride using fluorinating agents can yield this compound.
Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Methyl-1,3-thiazole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common reagents used in these reactions include bases, nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-1,3-thiazole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-thiazole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
4-Methyl-1,3-thiazole-2-sulfonyl fluoride can be compared with other thiazole derivatives, such as:
4-Methylthiazole-2-sulfonyl Chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Thiazole-2-sulfonyl Fluoride: Lacks the methyl group at the 4-position, which can affect its reactivity and properties.
4-Methyl-1,3-thiazole-2-sulfonic Acid: The sulfonyl fluoride group is replaced with a sulfonic acid group, altering its chemical behavior.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the thiazole ring and the sulfonyl fluoride group, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FNO2S2/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEBSLCVNSRARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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